2-(3-Bromo-5-chlorophenyl)acetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-5-chlorophenyl)acetonitrile” consists of a nitrile group (-CN) attached to a phenyl ring, which is further substituted with bromo and chloro groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.49 g/mol . It is a white to yellowish crystal. The solubility of this compound in water and ethanol is low . It is highly reactive and can easily undergo various chemical reactions.Scientific Research Applications
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Organic Synthesis
- Summary of Application : “2-(3-Bromo-5-chlorophenyl)acetonitrile” is used as an important intermediate in organic synthesis . It’s used in the synthesis of a variety of important compounds .
- Methods of Application : The specific methods of application can vary widely depending on the desired end product. Generally, it involves reactions where “2-(3-Bromo-5-chlorophenyl)acetonitrile” acts as a building block .
- Results or Outcomes : The outcomes also depend on the specific reactions being carried out. In general, it enables the synthesis of a variety of important compounds .
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Agrochemical Industry
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Pharmaceutical Industry
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Dyestuff Field
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Synthesis of Antidepressant Molecules
- Summary of Application : This compound could potentially be used in the synthesis of antidepressant molecules . Depression is a major global health concern, and there is a need for the development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function .
- Methods of Application : The specific methods of application would depend on the particular antidepressant being synthesized. It could involve metal-catalyzed procedures .
- Results or Outcomes : The use of this compound could potentially lead to the development of novel antidepressants .
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Chemical Simulations
- Summary of Application : “2-(3-Bromo-5-chlorophenyl)acetonitrile” could potentially be used in chemical simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Results or Outcomes : The use of this compound could potentially lead to the development of more accurate and detailed chemical simulations .
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Electrochemical Conversions
- Summary of Application : “2-(3-Bromo-5-chlorophenyl)acetonitrile” could potentially be used in electrochemical conversions . Due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- Methods of Application : The specific methods of application would depend on the particular electrochemical conversion being carried out. It could involve the use of different transition metals as catalysts .
- Results or Outcomes : The use of this compound could potentially lead to the development of a variety of important compounds through electrochemical conversions .
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Improvement of Permeable Concrete
- Summary of Application : “2-(3-Bromo-5-chlorophenyl)acetonitrile” could potentially be used to improve the physical properties of permeable concrete . This could make the concrete suitable for more projects with high strength requirements .
- Methods of Application : The specific methods of application would involve adding “2-(3-Bromo-5-chlorophenyl)acetonitrile” to the permeable concrete .
- Results or Outcomes : The use of this compound could potentially lead to the improvement of the strength of the pervious concrete .
Safety And Hazards
properties
IUPAC Name |
2-(3-bromo-5-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUEMZAOJCLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697063 | |
Record name | (3-Bromo-5-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chlorophenyl)acetonitrile | |
CAS RN |
1056454-88-6 | |
Record name | (3-Bromo-5-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-5-chlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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